isopropyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Isopropyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazolo-pyrimidine core. This structure is characterized by:
- A thiazolo[3,2-a]pyrimidine scaffold with a ketone group at position 2.
- Isopropyl ester substitution at position 6, distinguishing it from more common ethyl ester analogs .
- 4-Propoxyphenyl and methyl substituents at positions 5 and 7, respectively, which influence steric and electronic properties .
Thiazolo[3,2-a]pyrimidines are known for diverse bioactivities, including antimicrobial and anti-inflammatory effects, making this compound a candidate for pharmacological studies .
Properties
Molecular Formula |
C21H26N2O4S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
propan-2-yl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-6-11-26-16-9-7-15(8-10-16)18-17(20(25)27-12(2)3)13(4)22-21-23(18)19(24)14(5)28-21/h7-10,12,14,18H,6,11H2,1-5H3 |
InChI Key |
NBYSHNFCEIWNSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Fusing the Pyrimidine Ring: The thiazole intermediate is then reacted with a β-dicarbonyl compound in the presence of a strong base to form the thiazolopyrimidine core.
Introduction of Substituents: The various substituents, such as the propoxyphenyl group and the isopropyl ester, are introduced through nucleophilic substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic substitution reactions can be used to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Isopropyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of isopropyl 2,7-dimethyl-3-oxo-5-(4-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural Insights :
- Position 5: The 4-propoxyphenyl group in the target compound introduces a longer alkyl chain compared to bromo-, methoxy-, or methyl-substituted analogs.
- Position 6 : The isopropyl ester may confer metabolic stability over ethyl esters due to steric hindrance against esterase cleavage .
Physicochemical and Spectral Properties
Melting Points and Stability
- The target compound’s melting point is unreported in the provided evidence, but analogs like ethyl 5-(2,4-dimethoxyphenyl) derivatives exhibit melting points of 175–177°C .
- IR Spectra : The carbonyl stretch (C=O) for the thiazolo-pyrimidine core appears at 1685–1740 cm⁻¹ , consistent across analogs .
Solubility
- The 4-propoxyphenyl group likely increases solubility in nonpolar solvents compared to halogenated or methoxy-substituted analogs .
Crystallographic and Hydrogen-Bonding Analysis
- Crystal Packing : Ethyl 5-(4-bromophenyl) analogs exhibit π-halogen interactions between bromine and aromatic rings, stabilizing the lattice . The target compound’s propoxyphenyl group may engage in C–H···O hydrogen bonds with the ester carbonyl .
- Puckering Parameters : The dihydrothiazole ring adopts a half-chair conformation with puckering amplitude (q₂) ≈ 0.5 Å, as observed in related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
